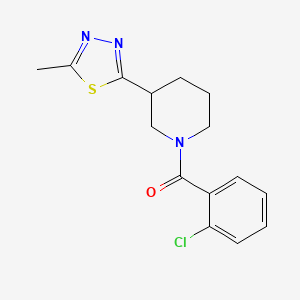

(2-Chlorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

Descripción

Propiedades

IUPAC Name |

(2-chlorophenyl)-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN3OS/c1-10-17-18-14(21-10)11-5-4-8-19(9-11)15(20)12-6-2-3-7-13(12)16/h2-3,6-7,11H,4-5,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYWDCQXOTYECIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)C2CCCN(C2)C(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with methyl iodide under basic conditions to form 5-methyl-1,3,4-thiadiazole.

Attachment of the Piperidine Moiety: The piperidine ring is introduced through a nucleophilic substitution reaction, where the thiadiazole derivative reacts with a piperidine derivative.

Introduction of the Chlorophenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Análisis De Reacciones Químicas

Types of Reactions

(2-Chlorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone undergoes various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Oxidized derivatives of the thiadiazole ring.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Aplicaciones Científicas De Investigación

(2-Chlorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a therapeutic agent.

Mecanismo De Acción

The mechanism of action of (2-Chlorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, such as DNA replication or protein synthesis.

Pathways Involved: It may interfere with signaling pathways that regulate cell growth and apoptosis, leading to its potential anticancer effects.

Comparación Con Compuestos Similares

The following analysis compares the target compound with structurally or functionally analogous molecules from the evidence, focusing on structural features , synthetic routes , and biological activities .

Structural Analogues

Key Observations :

- Thiadiazole vs. Oxadiazole : The substitution of sulfur in thiadiazole (target compound) versus oxygen in oxadiazole () alters electronic properties. Thiadiazoles generally exhibit stronger electron-withdrawing effects, enhancing reactivity in biological systems .

- Chlorophenyl Position : The 2-chlorophenyl group in the target compound may confer different steric and electronic effects compared to 4-chlorophenyl () or 2,4-dichlorophenyl () analogues, impacting target binding .

- Piperidine vs.

Q & A

Basic: What are the optimized synthetic routes for (2-Chlorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone, and how can reaction conditions be controlled to maximize yield?

Methodological Answer:

The synthesis typically involves a multi-step process:

- Step 1: Formation of the 5-methyl-1,3,4-thiadiazole ring via cyclization of thiosemicarbazide derivatives with carboxylic acids or their equivalents under acidic conditions (e.g., POCl₃) .

- Step 2: Coupling of the thiadiazole moiety to a piperidine ring. This may involve nucleophilic substitution or amidation reactions, often requiring catalysts like triethylamine or palladium-based complexes .

- Step 3: Introduction of the 2-chlorophenyl group via a Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling, depending on the reactivity of intermediates .

Optimization Strategies:

- Temperature Control: Maintain reflux conditions (90–120°C) for cyclization steps to ensure complete ring formation .

- Catalyst Selection: Use Pd(PPh₃)₄ for cross-coupling reactions to enhance selectivity and reduce by-products .

- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (DMSO/water) to isolate high-purity product .

Basic: Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy:

- IR Spectroscopy: Detects functional groups (C=O stretch at ~1680 cm⁻¹, C-S vibrations in thiadiazole at 650–750 cm⁻¹) .

- Mass Spectrometry (MS): Validates molecular weight (e.g., ESI-MS m/z calculated for C₁₆H₁₅ClN₃OS: 332.06) and fragmentation patterns .

Quality Control: Cross-reference spectral data with computational predictions (e.g., PubChem entries) to resolve ambiguities .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve the compound's pharmacological profile?

Methodological Answer:

- Variable Substituent Analysis:

- Modify the thiadiazole ring : Replace the 5-methyl group with ethyl or trifluoromethyl to assess impact on bioactivity .

- Alter the piperidine ring : Introduce substituents (e.g., sulfonyl groups) to modulate lipophilicity and binding affinity .

- Biological Assays:

- In vitro screens: Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to evaluate cytotoxicity .

- Enzyme inhibition: Assess interactions with kinases or proteases via fluorescence-based assays .

- Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to predict interactions with targets like EGFR or COX-2 .

Advanced: How should researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:

- Reproducibility Checks:

- Standardize assay conditions (e.g., cell culture media, incubation time) to minimize variability .

- Use positive controls (e.g., doxorubicin for cytotoxicity) to validate experimental setups .

- Data Triangulation:

- Compare results across multiple models (e.g., murine vs. human cell lines) to identify species-specific effects .

- Validate findings with orthogonal assays (e.g., apoptosis markers via flow cytometry alongside cytotoxicity data) .

Advanced: What are common side reactions during synthesis, and how can they be mitigated?

Methodological Answer:

- Observed Side Reactions:

- Mitigation Strategies:

- Inert Atmosphere: Use nitrogen/argon to prevent oxidation of sensitive intermediates .

- By-Product Removal: Employ scavenger resins (e.g., polymer-bound triphenylphosphine) to trap excess reagents .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Temperature: Store at –20°C in amber vials to prevent photodegradation .

- Humidity Control: Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis of the thiadiazole ring .

- Stability Monitoring: Perform periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect degradation .

Advanced: How can metabolic stability and pharmacokinetic (PK) properties be evaluated preclinically?

Methodological Answer:

- In vitro ADME Assays:

- Microsomal Stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

- Plasma Protein Binding: Use ultrafiltration to measure free vs. bound fractions .

- In vivo PK Studies: Administer to rodent models and collect plasma samples at timed intervals for bioavailability calculations .

- Metabolite Identification: Use high-resolution MS (HRMS) to detect phase I/II metabolites and propose degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.